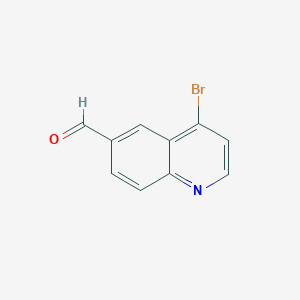
4-Bromoquinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromoquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 4th position and an aldehyde group at the 6th position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-6-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromoquinoline is then subjected to a Vilsmeier-Haack reaction, where it reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 6th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Condensation Reactions: These reactions are often catalyzed by acids or bases and carried out in solvents like ethanol or methanol.
Major Products Formed:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation of the aldehyde group forms 4-bromoquinoline-6-carboxylic acid.
- Reduction of the aldehyde group forms 4-bromoquinoline-6-methanol.
- Condensation reactions produce Schiff bases or hydrazones.
Aplicaciones Científicas De Investigación
4-Bromoquinoline-6-carbaldehyde has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Synthetic Organic Chemistry: It acts as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Mecanismo De Acción
The mechanism of action of 4-Bromoquinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and aldehyde group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to therapeutic effects .
Comparación Con Compuestos Similares
4-Chloroquinoline-6-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Fluoroquinoline-6-carbaldehyde: Contains a fluorine atom at the 4th position.
4-Iodoquinoline-6-carbaldehyde: Features an iodine atom at the 4th position.
Comparison: 4-Bromoquinoline-6-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in substitution reactions, making it a versatile intermediate for further functionalization. Additionally, the compound’s electronic properties are influenced by the bromine atom, affecting its interactions with biological targets and its applications in material science .
Propiedades
Fórmula molecular |
C10H6BrNO |
|---|---|
Peso molecular |
236.06 g/mol |
Nombre IUPAC |
4-bromoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H |
Clave InChI |
QSLDZZYUUULAPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CC(=C2C=C1C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



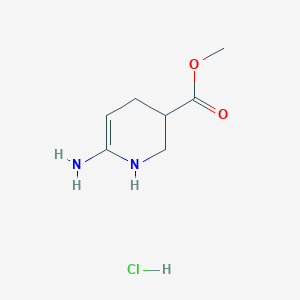
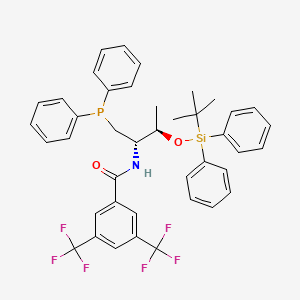
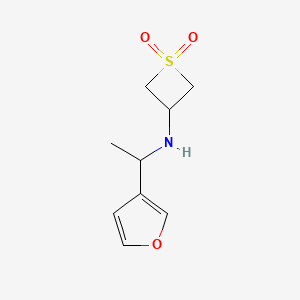
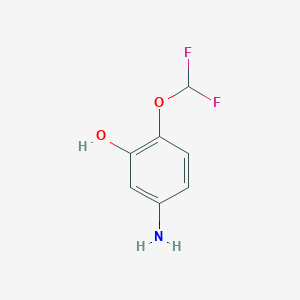
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)

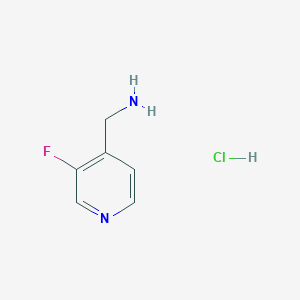

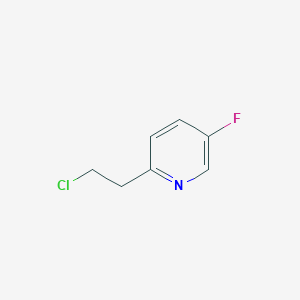
![(3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12953327.png)



